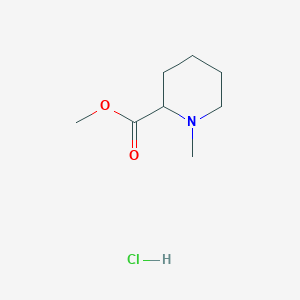![molecular formula C24H21NO4 B7959361 Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B7959361.png)
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetate is a complex organic compound. Commonly used as an intermediate in the synthesis of peptides and pharmaceuticals, it acts as a protecting group for amino acids during peptide synthesis due to its stability under acidic conditions and easy removal under basic conditions.
Synthetic Routes and Reaction Conditions
Synthesis: : The compound is synthesized through a series of reactions starting with the formation of a methyl ester from an appropriate phenylacetic acid precursor. The resulting ester undergoes a reaction with (9H-fluoren-9-ylmethoxy)carbonyl chloride in the presence of a base such as triethylamine to form the desired product.
Reaction Conditions: : The synthesis generally requires anhydrous conditions, temperature control (usually around room temperature), and the use of inert atmospheres like nitrogen or argon to prevent moisture or oxygen from interfering with the reactions.
Industrial Production Methods
Scaling Up: : Industrial-scale production follows similar synthetic routes but involves larger reactors, automated systems for temperature and pH control, and continuous monitoring to ensure yield and purity.
Purification: : The product is typically purified using column chromatography, recrystallization, or other standard purification techniques to achieve the desired purity for industrial applications.
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the fluorenyl group, which can be transformed into various functional groups such as hydroxyl or ketone.
Reduction: : Reduction reactions can also be carried out on the carbonyl groups present in the molecule.
Substitution: : Various substitution reactions can occur at the phenyl ring and the fluorenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: : Various halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation Products: : Hydroxylated and ketone derivatives.
Reduction Products: : Alcohol derivatives from carbonyl reductions.
Substitution Products: : Varied depending on the substituents introduced into the phenyl or fluorenyl groups.
Chemistry
The compound is widely used in peptide synthesis as a protecting group for amino acids, enabling the sequential addition of amino acids to form peptides.
It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
It is used in the study of protein structures and functions by enabling the synthesis of custom peptides and proteins.
Facilitates research on enzyme-substrate interactions through the design of specific peptide sequences.
Medicine
Used in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Plays a role in the synthesis of drug delivery systems and prodrugs.
Industry
Applications in the production of specialty chemicals and intermediates for various industrial processes.
Utilized in the manufacturing of high-purity reagents and materials for research and development.
Mécanisme D'action
The primary mechanism of action of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetate involves its role as a protecting group in peptide synthesis. The compound temporarily shields the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the protecting group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity. The molecular targets are primarily the amino groups of amino acids and peptides, facilitating their selective protection and deprotection during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are also used as protecting groups for amino acids in peptide synthesis.
Uniqueness: : Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetate is unique due to its stability under acidic conditions and ease of removal under basic conditions, making it particularly suitable for multi-step syntheses involving various protective group strategies.
The list of similar compounds includes Boc-protected amino acids and Cbz-protected amino acids, which also serve as protecting groups for amino acids during peptide synthesis.
Propriétés
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-28-23(26)22(16-9-3-2-4-10-16)25-24(27)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,25,27)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXXUSIJSWTIHW-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
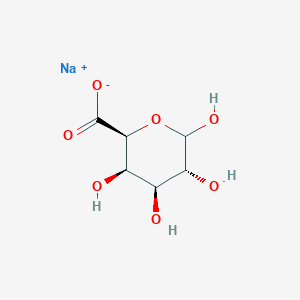
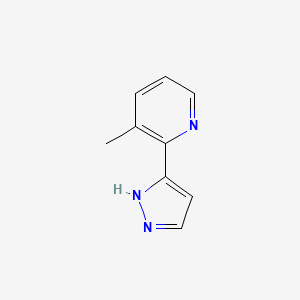
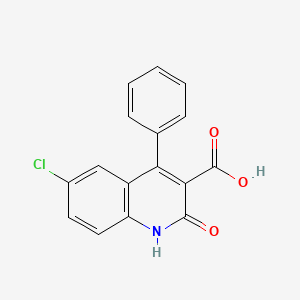
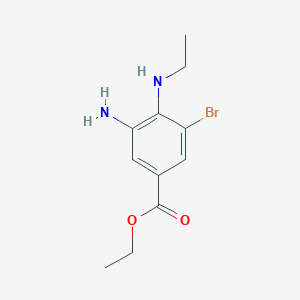
![1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B7959313.png)
![2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate](/img/structure/B7959318.png)
![methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B7959321.png)
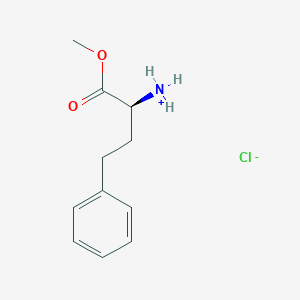
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate](/img/structure/B7959339.png)

![1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B7959345.png)
![Methyl 2-{2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-14-yl}acetate](/img/structure/B7959353.png)
![Methyl 3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7959365.png)
